

An In-depth Technical Guide to Benzyl Cyanide (Phenylacetonitrile)

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Compound of Interest

Compound Name: 2-phenylacetonitrile

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Introduction

Benzyl cyanide, systematically known as **2-phenylacetonitrile**, is a versatile organic compound with the chemical formula $C_6H_5CH_2CN$. It presents as a colorless, oily liquid with a characteristic aromatic odor.^[1] This nitrile is a crucial precursor in a multitude of organic syntheses, playing a significant role in the production of pharmaceuticals, fragrances, dyes, and pesticides.^{[2][3][4]} Its utility stems from the reactivity of the nitrile group and the adjacent active methylene group, which allow for a variety of chemical transformations.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions, tailored for professionals in research and development.

Nomenclature and Identification

- IUPAC Name: **2-phenylacetonitrile**^{[2][5][6]}
- Synonyms: Phenylacetonitrile, Benzeneacetonitrile, α -Tolunitrile, Benzylnitrile, (Cyanomethyl)benzene, 2-Phenylethanenitrile.^{[7][8][9][10]}

Physicochemical Properties

The following table summarizes the key quantitative data for benzyl cyanide:

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ N	[1] [3]
Molar Mass	117.15 g/mol	[1]
Appearance	Colorless oily liquid	[1]
Density	1.015 g/cm ³ at 25 °C	[1]
Melting Point	-24 °C	[1]
Boiling Point	233-234 °C	[1]
Solubility in Water	Insoluble	
Vapor Pressure	0.1 mmHg at 20 °C	
Flash Point	102 °C (closed cup)	
Refractive Index	n ₂₀ /D 1.523	

Experimental Protocols

Synthesis of Benzyl Cyanide via Kolbe Nitrile Synthesis

This common method involves the reaction of benzyl chloride with sodium cyanide.[\[1\]](#)

Materials:

- Benzyl chloride
- Sodium cyanide (powdered, 96-98% pure)
- 95% Ethanol
- Water
- 5-L round-bottomed flask
- Reflux condenser
- Separatory funnel

- Mechanical stirrer
- Distillation apparatus (Claisen flask recommended)

Procedure:[\[5\]](#)[\[7\]](#)[\[9\]](#)

- In the 5-L round-bottomed flask, dissolve 500 g (10 moles) of powdered sodium cyanide in 450 mL of water. Gently warm the mixture on a water bath to facilitate dissolution.
- Prepare a mixture of 1 kg (8 moles) of benzyl chloride and 1 kg of 95% ethanol.
- Add the benzyl chloride-ethanol mixture to the sodium cyanide solution through the separatory funnel over a period of 30-45 minutes.
- Once the addition is complete, heat the mixture under reflux on a steam bath for four hours.
- After reflux, cool the mixture and filter it with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of alcohol to recover any retained product.
- Transfer the filtrate to a distillation apparatus and distill off the ethanol on a steam bath.
- Cool the residual liquid, which will separate into two layers. Separate the upper layer of crude benzyl cyanide.
- Purify the crude product by vacuum distillation. Collect the fraction boiling at 115-120 °C at 10 mmHg. The expected yield is 740-830 g (80-90%).

Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

Benzyl cyanide can be readily hydrolyzed to phenylacetic acid using a strong acid catalyst.[\[10\]](#)

Materials:

- Benzyl cyanide
- Commercial sulfuric acid
- Water

- 5-L round-bottomed flask
- Mechanical stirrer
- Reflux condenser

Procedure:[[10](#)]

- In the 5-L round-bottomed flask, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g (6 moles) of benzyl cyanide.
- Heat the mixture under a reflux condenser with stirring for three hours.
- After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water, stirring to prevent the formation of a solid mass.
- Filter the precipitated phenylacetic acid.
- To purify, melt the crude product under water and wash it by decantation with hot water several times.
- The molten acid is then transferred for vacuum distillation. The fraction boiling at 176-189 °C at 50 mmHg is collected, yielding approximately 630 g (77.5%) of pure phenylacetic acid.

Reduction of Benzyl Cyanide to β -Phenethylamine

The catalytic hydrogenation of benzyl cyanide yields β -phenethylamine, a key intermediate in pharmaceutical synthesis.

Materials:

- Benzyl cyanide (pure)
- Raney nickel catalyst
- Liquid ammonia
- Hydrogen gas

- High-pressure hydrogenation bomb (autoclave)
- Ether

Procedure:[8]

- Place 1 kg (8.55 moles) of pure benzyl cyanide and one tablespoon of Raney nickel catalyst into a 2-L hydrogenation bomb.
- Securely fasten the cap and introduce 150 mL of liquid ammonia.
- Pressurize the bomb with hydrogen to approximately 2000 psi.
- Heat the bomb to 120-130 °C and begin shaking. The reduction is typically complete within one hour.
- Cool the bomb, release the pressure, and open it.
- Remove the contents and rinse the bomb with a small amount of ether.
- Filter the combined liquids to remove the catalyst.
- Remove the ether by distillation, and then fractionally distill the residue under reduced pressure.
- Collect the β -phenethylamine fraction boiling at 90-93 °C at 15 mmHg. The expected yield is 860-890 g (83-87%).

Synthetic Pathways and Logical Workflows

The following diagrams illustrate the central role of benzyl cyanide in synthetic organic chemistry.

Caption: Synthesis of Benzyl Cyanide.

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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com